molecular formula C9H12O3S B8604310 Ethyl 3-thienylmethoxyacetate

Ethyl 3-thienylmethoxyacetate

Cat. No.: B8604310
M. Wt: 200.26 g/mol
InChI Key: NITXRTIGJXAJEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-thienylmethoxyacetate is a useful research compound. Its molecular formula is C9H12O3S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

ethyl 2-(thiophen-3-ylmethoxy)acetate

InChI

InChI=1S/C9H12O3S/c1-2-12-9(10)6-11-5-8-3-4-13-7-8/h3-4,7H,2,5-6H2,1H3

InChI Key

NITXRTIGJXAJEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COCC1=CSC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

1.0 g of 3-thiophenemethanol was dissolved in 6 ml of dimethylformamide, and under ice cooling, 0.36 g of 60% oily sodium hydride and 1 ml of ethyl bromoacetate were added. The mixture was stirred at room temperature for 15 hours, and then worked up in a customary manner. The product was purified by silica gel column chromatography [hexane / ethyl acetate=6/1] to give 0.9 g of ethyl 3-thienylmethoxyacetate as a colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.